1,2,4-Oxadiazole vs. 1,3,4-Oxadiazole Regioisomer Lipophilicity Differentiation Drives Membrane Permeability and ADME Profile Selection
The target compound incorporates a 1,2,4-oxadiazole ring, distinguishing it from the 1,3,4-oxadiazole isomer found in close analogs such as 4-(dimethylsulfamoyl)-N-(5-ethyl-1,3,4-oxadiazol-2-yl)benzamide (same molecular formula C13H16N4O4S, MW 324.36). A systematic matched-pair analysis by Boström et al. across the AstraZeneca compound collection established that 1,2,4-oxadiazole isomers exhibit approximately 10-fold higher lipophilicity (log D) compared to their 1,3,4-oxadiazole matched pairs in virtually all cases examined [1]. This difference is attributed to intrinsically different charge distributions and dipole moments between the two regioisomers. The higher log D of the 1,2,4-oxadiazole scaffold translates to enhanced membrane permeability but also necessitates careful monitoring of metabolic stability, hERG liability, and aqueous solubility, all of which were shown to favor the 1,3,4-oxadiazole isomers in the same study [1].
| Evidence Dimension | Lipophilicity (log D) difference between oxadiazole regioisomers |
|---|---|
| Target Compound Data | 1,2,4-Oxadiazole scaffold: ~10-fold higher log D (specific value compound-dependent, not individually measured for this CAS number) |
| Comparator Or Baseline | 1,3,4-Oxadiazole matched pairs: approximately 1 order of magnitude lower log D (systematic observation across AstraZeneca compound collection) |
| Quantified Difference | Approximately 10-fold (one order of magnitude) higher log D for 1,2,4-oxadiazole vs. 1,3,4-oxadiazole regioisomers |
| Conditions | Matched molecular pair analysis across the AstraZeneca corporate compound collection; log D measured by standard shake-flask or chromatographic methods (J. Med. Chem. 2012) |
Why This Matters
For researchers building focused libraries or conducting SAR around membrane permeability, selecting the 1,2,4-oxadiazole regioisomer provides systematically higher log D, which may be advantageous for targeting intracellular or CNS-penetrant compounds but requires compensatory optimization of solubility and metabolic stability.
- [1] Boström, J.; Hogner, A.; Llinàs, A.; Wellner, E.; Plowright, A. T. Oxadiazoles in Medicinal Chemistry. J. Med. Chem. 2012, 55 (5), 1817–1830. DOI: 10.1021/jm2013248. View Source
